d2-Guanidinoacetic acid
CAS No.: 1173020-63-7
Cat. No.: VC3313430
Molecular Formula: C3H7N3O2
Molecular Weight: 119.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1173020-63-7 |
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Molecular Formula | C3H7N3O2 |
Molecular Weight | 119.12 g/mol |
IUPAC Name | 2,2-dideuterio-2-(diaminomethylideneamino)acetic acid |
Standard InChI | InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1D2 |
Standard InChI Key | BPMFZUMJYQTVII-DICFDUPASA-N |
Isomeric SMILES | [2H]C([2H])(C(=O)O)N=C(N)N |
SMILES | C(C(=O)O)N=C(N)N |
Canonical SMILES | C(C(=O)O)N=C(N)N |
Introduction
Chemical Properties and Structure
Molecular Structure
The molecular structure of d2-guanidinoacetic acid differs from regular guanidinoacetic acid only in the substitution of two hydrogen atoms with deuterium atoms. Regular GAA has a molecular formula of C₃H₇N₃O₂ and a molecular weight of 117.11 g/mol . While the search results don't specify the exact positions of deuterium substitution in d2-GAA, the most likely positions would be on the methylene (-CH₂-) group or the guanidino group.
Physical and Chemical Characteristics
d2-Guanidinoacetic acid inherits many of the physical and chemical properties of regular GAA, with minor differences due to the deuterium substitution. Regular GAA is characterized by:
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Solubility: Poor water solubility (<0.1 mg/mL), but soluble in acidic conditions (50 mg/mL in 1M HCl)
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Storage: Stable at -20°C, with recommendations to avoid repeated freezing and thawing
Synthesis and Production Methods
Deuteration Techniques
While the search results don't provide specific information on the synthesis of d2-guanidinoacetic acid, deuterated compounds are typically produced through several general methods:
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Exchange reactions where hydrogen atoms are replaced with deuterium in the presence of D₂O (heavy water) under appropriate catalytic conditions
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Chemical synthesis using deuterated starting materials
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Enzymatic synthesis in deuterium-enriched environments
For d2-guanidinoacetic acid, synthesis likely follows similar pathways as those for regular GAA but utilizes deuterated precursors or undergoes deuterium exchange reactions.
Analytical Grade Production
The production of d2-guanidinoacetic acid for analytical and research purposes requires high purity standards. Similar to other analytical-grade compounds, it would typically be:
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Synthesized under controlled conditions to ensure isotopic purity
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Purified using chromatographic techniques
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Characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm deuterium incorporation
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Stored in temperature-controlled environments to maintain stability
Biological Relevance in Context of GAA
GAA Metabolic Pathway
Understanding the role of d2-guanidinoacetic acid requires knowledge of regular GAA metabolism. GAA is synthesized endogenously in the human body from glycine and arginine in a reaction catalyzed by L-arginine:glycine amidinotransferase (AGAT) . This reaction primarily occurs in the kidney, liver, and pancreas, although GAA production also takes place in skeletal muscle, brain, and across the gut .
GAA serves as the direct precursor to creatine in a methylation reaction catalyzed by guanidinoacetate N-methyltransferase (GAMT), which transfers a methyl group from S-adenosyl-L-methionine to GAA, producing creatine and S-adenosyl-L-homocysteine . This metabolic pathway is critical for cellular energy homeostasis, as creatine plays a vital role in energy storage and transfer, particularly in tissues with high energy demands.
Metabolic Interactions
GAA interacts with several cellular transport systems, including:
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Taurine transporter (SLC6A6)
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γ-aminobutyric acid transporter (SLC6A13)
These interactions are significant because they may allow GAA to reach tissues that other bioenergetic compounds, including creatine itself, cannot effectively penetrate. d2-Guanidinoacetic acid would likely utilize the same transport systems, making it valuable for studying these pathways.
Research Applications
Analytical Standard in Mass Spectrometry
One of the primary applications of d2-guanidinoacetic acid is as an internal standard in mass spectrometry-based analytical methods. The deuterium labeling provides a mass shift that allows researchers to differentiate between the internal standard and the analyte of interest while maintaining nearly identical chemical properties. This is particularly valuable for:
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Quantitative analysis of GAA in biological samples
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Method validation and quality control
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Correcting for matrix effects and variations in extraction efficiency
Metabolic Tracing Studies
d2-Guanidinoacetic acid serves as an effective tracer in metabolic studies, allowing researchers to:
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Track the conversion of GAA to creatine
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Measure turnover rates of GAA in different tissues
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Evaluate the contribution of dietary GAA to the body's creatine pool
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Investigate potential alternative metabolic fates of GAA
The deuterium label provides a means to distinguish between endogenous and exogenous sources of GAA, enabling more precise investigation of its metabolism.
Clinical and Nutritional Significance
Energy Metabolism Applications
Based on the known properties of regular GAA, the deuterated analog helps investigate its role in energy metabolism. Regular GAA has been used in human nutrition since the early 1950s and has demonstrated beneficial energy-boosting effects in various clinical conditions . Studies using d2-guanidinoacetic acid could help quantify these effects more precisely and understand the underlying mechanisms.
Non-Creatine Related Functions
GAA appears to have several biological functions beyond creatine synthesis, including:
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Reduction of blood glucose concentration through insulinotropic effects
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Sparing of arginine for other metabolic purposes, including protein synthesis
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Modulation of taste
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Potential influence on fat deposition in organs such as the liver
d2-Guanidinoacetic acid provides a tool to investigate these functions by allowing researchers to track the fate of administered GAA and differentiate its effects from endogenous GAA.
Comparative Analysis with Regular GAA
The following table summarizes the key differences and similarities between regular guanidinoacetic acid and d2-guanidinoacetic acid:
Property | Guanidinoacetic Acid (GAA) | d2-Guanidinoacetic Acid |
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Molecular Formula | C₃H₇N₃O₂ | C₃H₅D₂N₃O₂ |
Molecular Weight | 117.11 g/mol | ~119.11 g/mol |
Biological Function | Creatine precursor | Same as GAA, with tracer capabilities |
Metabolic Pathway | Converted to creatine via GAMT | Same pathway, distinguishable by mass |
Applications | Nutritional supplement, energy booster | Analytical standard, metabolic tracer |
Safety Profile | May increase homocysteine levels | Expected to have similar biological effects |
Analytical Detection | Standard mass spectrometry | Distinguishable mass shift (+2 amu) |
Future Research Directions
Advanced Analytical Methods
The development of more sensitive and specific analytical methods using d2-guanidinoacetic acid as an internal standard would enable:
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Earlier detection of metabolic abnormalities
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More accurate monitoring of treatment effectiveness
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Better understanding of GAA pharmacokinetics and pharmacodynamics
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Improved ability to detect subtle alterations in creatine metabolism
Expanded Nutritional Applications
Further research using d2-guanidinoacetic acid could help elucidate:
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The optimal dosage of GAA for various clinical applications
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Strategies to minimize potential adverse effects like hyperhomocysteinemia
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The mechanisms behind GAA's insulinotropic effects and potential applications in glucose homeostasis
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The role of GAA in taste modulation and potential applications in food science
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